molecular formula C20H8I4NaO5 B1671237 Erythrosin B CAS No. 16423-68-0

Erythrosin B

Cat. No.: B1671237
CAS No.: 16423-68-0
M. Wt: 858.9 g/mol
InChI Key: LYEKJJUGVANNCD-UHFFFAOYSA-N
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Description

Erythrosine, also known as Red No. 3, is a synthetic red dye belonging to the xanthene class of dyes. It is primarily used as a food coloring agent, imparting a cherry-pink hue to various products. Chemically, erythrosine is the disodium salt of 2,4,5,7-tetraiodofluorescein, and it is known for its bright color and stability in various applications .

Mechanism of Action

Target of Action

Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring It is known to interact with light, particularly at a wavelength of 530 nm , which suggests that it may interact with light-sensitive targets in the body.

Mode of Action

Erythrosine’s mode of action is largely based on its interactions with light. Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation . This means that when exposed to light, Erythrosine can degrade, potentially leading to changes in its structure and function.

Biochemical Pathways

It has been suggested that erythrosine may have an impact on thyroid function due to the presence of iodine in its molecule . Chronic ingestion of Erythrosine may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by TSH . .

Pharmacokinetics

It is known that erythrosine is excreted almost completely via feces with unchanged iodine content This suggests that Erythrosine may not be extensively metabolized in the body

Result of Action

It has been suggested that high doses of erythrosine may cause cancer in rats . A 1990 study concluded that “chronic erythrosine ingestion may promote thyroid tumor formation in rats via chronic stimulation of the thyroid by TSH” with 4% of total daily dietary intake consisting of erythrosine B . .

Action Environment

The action of Erythrosine can be influenced by various environmental factors. For instance, Erythrosine is subject to photodegradation, which means that its stability and efficacy can be affected by exposure to light . Furthermore, the regulatory environment can also influence the use and effects of Erythrosine. For example, Erythrosine is banned as a food additive in the European Union, Japan, China, the United Kingdom, Australia, and New Zealand . S. without any restriction .

Biochemical Analysis

Biochemical Properties

Erythrosine is soluble in water and ethanol . Its maximum absorbance is at 530 nm in an aqueous solution . The fluorescence of erythrosine changes with pH . It is colorless at pH 4.0 changing to a fluorescent yellow-green at pH 4.5 .

Cellular Effects

Erythrosine has shown cellular effects including clear cytotoxic effects . Studies have shown that Erythrosine has an oncogenic effect in the thyroid gland of rats . The tumorigenic effects of Erythrosine are secondary to its effects on thyroid function and not related to any genotoxic activity .

Molecular Mechanism

The toxic activity of azo dyes, which are widely used in industry, is a result of their metabolism . The enzyme-mediated azo reduction leads to the formation of active aromatic amines attacking DNA .

Temporal Effects in Laboratory Settings

Erythrosine is subject to photodegradation . It is photosensitive and has an antibacterial and antimycotic effect at wavelengths of 532nm via a photodynamic effect .

Dosage Effects in Animal Models

Safe concentrations in complete feed are estimated to be 16 mg/kg for dogs, 13 mg/kg for cats, and 59 mg/kg for ornamental fish . Erythrosine caused a dose-dependent inhibition of the deiodination of T4 and of the generation of T3 .

Metabolic Pathways

Erythrosine is involved in the metabolism of iodine . Only a small portion of Erythrosine is absorbed. Tracer studies indicated that no accumulation of Erythrosine, iodine resulting from possible de-iodination of Erythrosine or ring-containing metabolites of Erythrosine accumulate in the thyroid .

Transport and Distribution

Erythrosine is an approved food colorant in the EU and it is listed in Annex I of Directive 94/36/EC . It is authorized for use in cocktail and candied cherries up to 200 mg/kg, and bigarreaux cherries up to 150 mg/kg .

Subcellular Localization

Both the DOK and H357 cell types exhibited predominantly mitochondrial accumulation of erythrosine . This suggests that erythrosine may localize within the mitochondria of cells, potentially influencing mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythrosine is synthesized through the iodination of fluorescein. The process involves the following steps:

Industrial Production Methods

Industrial production of erythrosine follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically dried and milled into a fine powder for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Erythrosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Erythrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Erythrosine is often compared with other synthetic dyes, such as:

    Allura Red AC (Red No. 40): Another widely used red dye, but with different chemical properties and regulatory status.

    Tartrazine (Yellow No. 5): A yellow dye with similar applications but different color properties.

    Sunset Yellow FCF (Yellow No. 6): Another synthetic dye used in food and cosmetics.

Erythrosine is unique due to its specific absorption properties and its use in specialized applications like dental plaque disclosure and radiopaque media. Its stability and bright color make it a preferred choice in certain industrial and research settings .

Properties

CAS No.

16423-68-0

Molecular Formula

C20H8I4NaO5

Molecular Weight

858.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;

InChI Key

LYEKJJUGVANNCD-UHFFFAOYSA-N

SMILES

O=C1OC2(C3=C(OC4=C2C=C(I)C([O-])=C4I)C(I)=C([O-])C(I)=C3)C5=C1C=CC=C5.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na]

Appearance

Solid powder

Color/Form

Brown powder
Red solid

density

0.8-1.0 kg/cu m (limit)

melting_point

303 °C

16423-68-0

physical_description

NKRA;  Water or Solvent Wet Solid
Red powder or granules.

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15905-32-5 (parent cpd)

shelf_life

Stable under recommended storage conditions.
SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker.

solubility

0.7 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erythrosine B;  Erythrosin B;  Acid Red 51;  C.I. 45430;  FD & C Red No.3;  E127;  2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt;  Tetraiodofluorescein Sodium Salt;  Calcoid Erythrosine N;  2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt;  2',4',5',7'-Tetraiodofluorescein, disodium salt;  C.I.Food Red 14;  Aizen Erythrosine;  Tetraiodifluorescein, disodium salt;  Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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